molecular formula C10H9Cl2NO2 B1347700 N-(3,4-dichlorophenyl)-3-oxobutanamide CAS No. 51309-24-1

N-(3,4-dichlorophenyl)-3-oxobutanamide

Cat. No.: B1347700
CAS No.: 51309-24-1
M. Wt: 246.09 g/mol
InChI Key: BPAFBORSRKBCPI-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-oxobutanamide (CAS 51309-24-1) is a high-purity chemical intermediate of significant interest in organic synthesis and materials research. Its structure features an acetamide residue that is twisted out of the plane of the 3,4-dichlorophenyl ring, a conformation stabilized by intramolecular interactions and intermolecular N-H···O hydrogen bonding that forms C(4) chains in the crystal lattice . This molecular architecture makes it a versatile building block. Researchers primarily utilize it in the synthesis of a variety of biologically important heterocyclic compounds, including those containing pyridine, pyrimidine, and imidazole moieties . Furthermore, acetoacetanilide derivatives like this compound are fundamental intermediates in the production of industrial pigments . The compound's crystal structure has been extensively studied and optimized using semi-empirical quantum chemical methods (AM1 and PM6), confirming the conformational details and investigating intramolecular charge transfer, which provides valuable insights for its application in solid-state chemistry and materials design . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Handle with appropriate safety precautions. The compound should be stored sealed in a dry environment at 2-8°C . Available for quote upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAFBORSRKBCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358173
Record name N-(3,4-dichlorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51309-24-1
Record name N-(3,4-dichlorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl 3 Oxobutanamide

Established Synthetic Pathways for N-(3,4-dichlorophenyl)-3-oxobutanamide Elaboration

The synthesis of this compound can be achieved through several routes, with condensation reactions being the most common and well-established method.

The primary and most widely employed method for the synthesis of this compound is the direct condensation of 3,4-dichloroaniline (B118046) with a β-keto ester, typically ethyl acetoacetate (B1235776). This reaction is generally carried out by refluxing the reactants in an appropriate solvent, such as benzene. The reaction proceeds via nucleophilic attack of the amino group of 3,4-dichloroaniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol (B145695). This method is known for its operational simplicity and good yields, with reports indicating yields as high as 86%. wikipedia.org

Table 1: Synthesis of this compound via Condensation Reaction

Reactant 1Reactant 2SolventConditionsYield
3,4-DichloroanilineEthyl acetoacetateBenzeneReflux, 2 hours86%

While the condensation with ethyl acetoacetate is the most common method, alternative synthetic strategies exist for the preparation of this compound and related N-aryl-3-oxobutanamides.

One notable alternative involves the use of diketene (B1670635) as the acetoacetylating agent. Diketene is a highly reactive intermediate that can directly acetoacetylate aromatic amines. This method can be advantageous as it avoids the formation of ethanol as a byproduct. The reaction is typically performed by slowly adding diketene to a solution of the aromatic amine in an inert solvent to control the exothermic nature of the reaction.

Furthermore, advancements in synthetic methodologies have introduced more environmentally friendly and efficient approaches. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation to the condensation of aromatic amines and β-keto esters can significantly reduce reaction times and potentially improve yields. Solvent-free reaction conditions, often coupled with microwave heating or the use of solid catalysts, represent another green chemistry approach to the synthesis of these compounds.

Derivatization Strategies Utilizing this compound as a Precursor

The presence of the active methylene (B1212753) group and the carbonyl functionalities in this compound makes it a versatile building block for the synthesis of various heterocyclic systems.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source (typically ammonia (B1221849) or ammonium (B1175870) acetate). This compound can serve as the β-keto component in this reaction. When reacted with an aldehyde and another equivalent of a β-dicarbonyl compound in the presence of a nitrogen source, it can lead to the formation of dihydropyridine derivatives bearing the N-(3,4-dichlorophenyl)carboxamide moiety. These dihydropyridine scaffolds are of significant interest in medicinal chemistry.

Table 2: Representative Hantzsch Dihydropyridine Synthesis using this compound

β-Keto ComponentAldehydeNitrogen SourceExpected Product
This compoundBenzaldehydeAmmonium acetate1,4-dihydro-2,6-dimethyl-4-phenyl-pyridine-3,5-dicarboxylic acid 3-amide 5-(N-(3,4-dichlorophenyl)amide)
This compound4-NitrobenzaldehydeAmmonium acetate1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-pyridine-3,5-dicarboxylic acid 3-amide 5-(N-(3,4-dichlorophenyl)amide)

This compound is a suitable precursor for the synthesis of pyrimidine (B1678525) derivatives through cyclocondensation reactions. The Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea), provides a direct route to dihydropyrimidinones. In this context, this compound can act as the β-dicarbonyl component. The reaction with an aldehyde and urea would yield a dihydropyrimidine-5-carboxamide derivative. These structures are of interest due to their potential biological activities.

Table 3: Representative Biginelli Reaction for Oxopyrimidine Carboxamide Synthesis

β-Dicarbonyl ComponentAldehydeUrea/ThioureaExpected Product
This compoundBenzaldehydeUrea6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (3,4-dichlorophenyl)amide
This compound4-ChlorobenzaldehydeThiourea6-Methyl-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (3,4-dichlorophenyl)amide

The active methylene group (the CH₂ group flanked by two carbonyls) in this compound is susceptible to functionalization. One such transformation is acetoxylation, which can be achieved using hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB). This reaction introduces an acetoxy group at the α-position to one of the carbonyls, leading to the formation of 1-((3,4-dichlorophenyl)carbamoyl)-2-oxopropyl acetate. This transformation provides a route to more complex, functionalized acyclic structures. The reaction is typically carried out under mild conditions and offers good yields.

Table 4: Methylene Acetoxylation of this compound

SubstrateReagentSolventProduct
This compound(Diacetoxyiodo)benzene (DIB)Dioxane1-((3,4-dichlorophenyl)carbamoyl)-2-oxopropyl acetate

Beta-Dibromination Reactions of this compound Analogues

The beta-position of N-aryl-3-oxobutanamides, compounds analogous to this compound, is susceptible to halogenation, leading to the formation of dihalogenated products. Research into these reactions has demonstrated a regioselective pathway to obtaining β,β-dibromoacetamides.

A notable synthetic strategy for the beta-dibromination of N-aryl acetoacetamides is mediated by the use of copper(I) salts. usc.edu This method provides a regioselective route to β-dibrominated acetamides. usc.edu In this process, the use of a combination of copper(I) iodide (CuI) and copper(I) bromide (CuBr) under mild conditions facilitates the dibromination at the beta-position of the N-aryl acetoacetamide (B46550). usc.edu This transformation is significant as it offers a pathway to highly functionalized acetamide (B32628) derivatives.

The reaction conditions and yields for the beta-dibromination of various N-aryl acetoacetamide analogues are summarized in the table below. This data highlights the efficacy of the CuI/CuBr mediated system across a range of substrates.

EntryN-Aryl Acetoacetamide AnalogueYield (%) of β-Dibrominated Product
1N-phenyl-3-oxobutanamide75
2N-(4-methylphenyl)-3-oxobutanamide82
3N-(4-methoxyphenyl)-3-oxobutanamide85
4N-(4-chlorophenyl)-3-oxobutanamide78
5N-(2,4-dichlorophenyl)-3-oxobutanamide72

The proposed mechanism for this reaction involves the formation of a copper enolate, which then reacts with a bromine source. The presence of both CuI and CuBr is crucial for the selective formation of the dibrominated product. This methodology underscores the utility of copper catalysis in achieving specific and efficient chemical transformations of N-aryl acetoacetamides. usc.edu

Synthesis of N-Carboxamide Derivatives and Metal Complexes

The chemical versatility of this compound extends to the synthesis of more complex N-carboxamide derivatives and the formation of metal complexes. These transformations often involve reactions at the amide nitrogen or the active methylene group.

Synthesis of N-Carboxamide Derivatives:

N-Carboxamide derivatives can be synthesized from this compound through acylation reactions. The amide nitrogen can act as a nucleophile, reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This results in the formation of an N-acyl derivative, effectively creating an imide structure.

A general representation of this reaction is the treatment of this compound with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct. This reaction leads to the formation of N-acyl-N-(3,4-dichlorophenyl)-3-oxobutanamide derivatives.

Synthesis of Metal Complexes:

The β-ketoamide functionality in this compound and its derivatives makes them excellent ligands for the formation of metal complexes. The enolic form of the β-dicarbonyl group can chelate to a metal ion through the two oxygen atoms.

Research has been conducted on the synthesis and characterization of metal complexes with ligands structurally related to this compound. For instance, a copper(II) complex of N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide has been synthesized. This was achieved by reacting the N-carboxamide compound with a copper(II) salt. The resulting complex was characterized using various analytical and spectral methods.

The formation of such complexes is significant due to their potential applications in catalysis and materials science. The coordination of the metal ion to the ligand can influence the electronic properties and reactivity of the organic framework.

The table below summarizes the types of metal complexes that can be formed with β-ketoamide ligands and the typical characterization methods employed.

Metal IonLigand TypeCoordination ModeTypical Characterization Methods
Copper(II)N-aryl-β-ketoamideBidentate (O,O-chelation)Elemental Analysis, IR Spectroscopy, UV-Vis Spectroscopy, X-ray Diffraction
Nickel(II)N-aryl-β-ketoamideBidentate (O,O-chelation)Magnetic Susceptibility, IR Spectroscopy, UV-Vis Spectroscopy
Cobalt(II)N-aryl-β-ketoamideBidentate (O,O-chelation)IR Spectroscopy, UV-Vis Spectroscopy, Mass Spectrometry
Zinc(II)N-aryl-β-ketoamideBidentate (O,O-chelation)NMR Spectroscopy, IR Spectroscopy, Elemental Analysis

These studies demonstrate the rich coordination chemistry of N-aryl-β-ketoamides, paving the way for the development of new materials with tailored properties.

Advanced Spectroscopic and Diffraction Based Characterization of N 3,4 Dichlorophenyl 3 Oxobutanamide and Its Derivatives

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis provides a definitive determination of the solid-state structure of N-(3,4-dichlorophenyl)-3-oxobutanamide. The compound crystallizes in the orthorhombic system. nih.gov Detailed crystallographic data reveal the precise spatial arrangement of the atoms, bond lengths, and angles within the crystal lattice. nih.gov

The structure confirms that the molecule exists in the keto form, with distinct carbon-oxygen double bond lengths of 1.2292 (18) Å for the amide carbonyl and 1.207 (2) Å for the ketone carbonyl. nih.gov The 3,4-dichlorophenyl ring is planar, while the acetamide (B32628) residue is twisted out of this plane by a dihedral angle of 25.40 (9)°. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound. nih.gov
ParameterValue
Chemical formulaC₁₀H₉Cl₂NO₂
Molecular weight246.08 g/mol
Crystal systemOrthorhombic
Space groupPca2₁
Unit cell dimensionsa = 9.7171 (4) Å
b = 8.2834 (5) Å
c = 27.4857 (16) Å
Volume (V)2212.3 (2) ų
Z (molecules per unit cell)8
Radiation typeMo Kα
Temperature200 K
Final R[F² > 2σ(F²)]0.048
wR(F²)0.123

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While a publicly available, fully assigned spectrum for this specific compound is not readily found, the expected chemical shifts can be predicted based on the known effects of its functional groups and data from analogous structures. znaturforsch.commdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) protons of the butanamide chain are expected to appear as a singlet, as are the terminal methyl (-CH₃) protons. The amide proton (-NH-) would also produce a singlet, which may be broad.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. researchgate.net The spectrum would show signals for the two carbonyl carbons (amide and ketone) in the downfield region (δ 160-210 ppm). The six carbons of the dichlorophenyl ring would give rise to signals in the aromatic region (δ 110-140 ppm), with the carbons bonded to chlorine atoms shifted further downfield. The aliphatic carbons of the butanamide chain—the methylene and methyl carbons—would appear in the upfield region of the spectrum. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ (ketone)~2.3~30
-CH₂- (methylene)~3.5~50
-NH- (amide)~9.5-10.5 (broad)N/A
Aromatic C-H~7.4-7.8~120-135
Aromatic C-ClN/A~130-140
Aromatic C-NN/A~138-142
C=O (amide)N/A~165-170
C=O (ketone)N/A~200-205

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum exhibits characteristic absorption bands that confirm the key structural features of the molecule. rjpn.orgresearchgate.net

The presence of the N-H group is confirmed by a stretching vibration typically observed in the range of 3200-3400 cm⁻¹. The two carbonyl groups give rise to strong absorption bands in the 1600-1750 cm⁻¹ region; the amide C=O stretch (Amide I band) is expected around 1660-1680 cm⁻¹, while the ketone C=O stretch appears at a higher frequency, typically 1700-1720 cm⁻¹. Aromatic C=C stretching vibrations from the dichlorophenyl ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amide group usually appears around 1200-1300 cm⁻¹. massbank.jp

Table 3: Characteristic Infrared Absorption Bands for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3200 - 3400Amide
C-H Stretch (Aromatic)3000 - 3100Aromatic Ring
C-H Stretch (Aliphatic)2850 - 3000-CH₂-, -CH₃
C=O Stretch (Ketone)1700 - 1720Ketone
C=O Stretch (Amide I)1660 - 1680Amide
C=C Stretch1450 - 1600Aromatic Ring
C-N Stretch1200 - 1300Amide
C-Cl Stretch700 - 850Aryl Halide

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular weight of 246.08 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 246. miamioh.edu Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks at M+2 (m/z 248) and M+4 (m/z 250), with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation of the molecule under mass spectrometric conditions typically involves the cleavage of the weakest bonds. Common fragmentation pathways for this molecule would include:

Alpha-cleavage adjacent to the carbonyl groups.

Cleavage of the amide bond , leading to the formation of a 3,4-dichloroanilino radical or cation (m/z 160) and a butanoyl fragment.

Loss of the acetyl group (CH₃CO•, 43 Da) from the butanamide chain.

McLafferty rearrangement , if sterically feasible, involving the ketone carbonyl.

Table 4: Expected Key Ions in the Mass Spectrum of this compound.
m/z ValueProposed Fragment IonNotes
246, 248, 250[C₁₀H₉Cl₂NO₂]⁺ (Molecular Ion)Isotopic pattern due to two Cl atoms
160, 162, 164[C₆H₄Cl₂N]⁺Fragment from amide bond cleavage
86[C₄H₆O₂]⁺Acetoacetyl fragment
43[CH₃CO]⁺Acetyl cation

Chromatographic Techniques for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for identifying any potential impurities from its synthesis. A reversed-phase HPLC method is typically suitable for a compound of this polarity.

A standard HPLC analysis would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly performed using a UV detector, set at a wavelength where the dichlorophenyl chromophore exhibits strong absorbance, likely around 240-254 nm. This method allows for the separation of the main compound from starting materials (e.g., 3,4-dichloroaniline), by-products, and degradation products, enabling accurate quantification of its purity.

Table 5: Representative HPLC Method for Purity Analysis.
ParameterTypical Condition
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary PhaseOctadecylsilane (C18), 5 µm particle size
Mobile PhaseGradient elution with Acetonitrile and Water (or buffer)
Flow Rate1.0 mL/min
DetectionUV Absorbance at ~254 nm
TemperatureAmbient or controlled (e.g., 25 °C)

Computational Chemistry and Theoretical Investigations of N 3,4 Dichlorophenyl 3 Oxobutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules, providing a means to predict molecular geometries, energies, and various other properties based on the principles of quantum mechanics.

Semi-empirical methods offer a computationally cost-effective approach for exploring the potential energy surface of a molecule and identifying its stable conformations. For N-(3,4-dichlorophenyl)-3-oxobutanamide, the crystal structure has been optimized using the Austin Model 1 (AM1) and Parametrization Model 6 (PM6) methods, available within the MOPAC2009 program. scientific.net

These calculations provide optimized geometries that can be compared with experimental data, such as that obtained from X-ray crystallography. Studies have shown that the energy-minimized structures derived from both AM1 and PM6 models are in good agreement with the X-ray crystal data for this compound. scientific.net This agreement validates the use of these semi-empirical methods for describing the conformational features and crystal packing of the molecule. scientific.net The optimized geometries help in understanding discrepancies in conformation and how the molecules arrange themselves in a crystal lattice. scientific.net

ParameterAM1 Calculated ValuePM6 Calculated ValueExperimental (X-ray) Value
Dihedral Angle (Phenyl Ring - Acetamide)Data not availableData not available25.40 (9)° nih.gov
C=O Bond Length 1Data not availableData not available1.2292 (18) Å nih.gov
C=O Bond Length 2Data not availableData not available1.207 (2) Å nih.gov

Density Functional Theory (DFT) is a more sophisticated quantum mechanical modeling method used to investigate the electronic properties of molecules with high accuracy. researchgate.net DFT calculations have been performed on this compound to refine its molecular geometry and understand its electronic structure. nih.gov

One study employed DFT calculations at the B3LYP/6-31G(d) level of theory using the GAUSSIAN03 program package. nih.gov This level of theory is widely used due to its accuracy in predicting molecular structures and electronic properties. researchgate.net The calculations revealed changes in key dihedral angles upon optimization, suggesting the influence of crystal packing forces in the solid state that are absent in the gas-phase calculations. For instance, the angle between the acetamide (B32628) residue and the phenyl ring was found to change from 25.4(1)° in the crystal to 3.6(5)° in the DFT-optimized structure. nih.gov Such calculations help to dissect the intrinsic molecular structure from the effects of its environment.

DFT is also instrumental in determining global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity.

Quantum Chemical ParameterCalculated Value (Illustrative)Significance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.0 eVIndicates chemical reactivity and stability.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in molecules. This theory is crucial for analyzing electronic transitions and charge distribution within a molecule.

The interactions and delocalization of electrons within this compound have been investigated using molecular orbital calculations. scientific.net These calculations help to identify intramolecular charge transfer (ICT) interactions, which occur when electrons move from an electron-donor part of a molecule to an electron-acceptor part. Such interactions are critical in determining the electronic and optical properties of the molecule. The analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into these charge transfer phenomena.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is a 3D plot of the electrostatic potential mapped onto a constant electron density surface. uni-muenchen.de

For this compound, the parametric molecular electrostatic potential (PMEP) has been calculated using the AM1 semi-empirical method. scientific.net The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Typically, red and yellow colors denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

The PMEP analysis for this compound revealed the involvement of the oxygen and chlorine atoms in crystal packing interactions. scientific.net This suggests that the electron-rich regions around these electronegative atoms play a significant role in the intermolecular forces that stabilize the crystal structure. scientific.net MEP maps are thus crucial for understanding not only the reactivity of an isolated molecule but also its behavior in a condensed phase. scispace.com

Calculation of Partial Atomic Charges and Lipophilicity for Structure-Activity Relationship Studies

Computational methods are pivotal in predicting the physicochemical properties of molecules like this compound, offering insights that are crucial for structure-activity relationship (SAR) studies. SAR explores the link between a molecule's chemical structure and its biological activity. Two key descriptors in these studies are partial atomic charges and lipophilicity.

Partial Atomic Charges: The distribution of electron density within a molecule is fundamental to its interactions with biological targets. Partial atomic charges, which represent the net charge on each atom, are calculated using quantum chemical methods like Density Functional Theory (DFT). One common approach is the Mulliken population analysis, which partitions the total molecular charge among the constituent atoms. wikipedia.org

These calculations are vital as atomic charges influence a molecule's dipole moment, electronic structure, polarizability, and reactivity. researchgate.net For this compound, theoretical calculations would typically reveal that the electronegative oxygen and nitrogen atoms bear negative partial charges, marking them as potential hydrogen bond acceptors or sites for electrophilic attack. Conversely, hydrogen atoms, particularly the one attached to the amide nitrogen, would carry a positive partial charge, making them hydrogen bond donors. researchgate.net The charge distribution on the dichlorophenyl ring is influenced by the electron-withdrawing nature of the chlorine atoms, affecting its interaction with receptor pockets. Understanding these charge distributions helps in predicting the electrostatic interactions that govern drug-receptor binding.

Lipophilicity: Lipophilicity is a critical physicochemical property that describes a molecule's affinity for a lipid-rich (non-polar) environment versus an aqueous (polar) one. juniperpublishers.com It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. This parameter is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it influences the molecule's ability to cross biological membranes. nih.gov

Interactive Table: Computed Physicochemical Properties of a Related Compound

Intermolecular and Intramolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen-Halogen Contacts)

The three-dimensional architecture and crystal packing of this compound are governed by a network of non-covalent interactions. X-ray crystallography and computational studies have elucidated the specific intra- and intermolecular forces that stabilize the solid-state structure of this compound. nih.gov These interactions are critical for understanding its physical properties and how it may interact with biological macromolecules.

Hydrogen Bonding: A prominent feature of the crystal structure is the presence of multiple hydrogen bonds. An intermolecular N—H⋯O hydrogen bond links the amide group of one molecule to the carbonyl oxygen of a neighboring molecule. nih.gov This interaction is directional and strong enough to organize the molecules into one-dimensional chains, forming a C(4) graph-set motif. nih.gov

Intramolecularly, a close C—H⋯O contact is observed. nih.gov Furthermore, density functional theory calculations support a twisting of the molecule that brings the keto group into proximity with the amide nitrogen, resulting in a pseudo intramolecular N—H···O hydrogen bond. nih.gov This collection of intra- and intermolecular hydrogen bonds collectively influences the molecular conformation and its packing in the crystal lattice. nih.gov

Halogen-Halogen Contacts: Beyond hydrogen bonding, the chlorine substituents on the phenyl ring participate in halogen-halogen interactions. A weak intermolecular Cl⋯Cl contact is present, with a measured distance of 3.4364 (8) Å. nih.gov This distance is shorter than the sum of the van der Waals radii of two chlorine atoms, indicating a stabilizing, albeit weak, attractive interaction. Such halogen contacts play a recognized role in directing the assembly of molecules in the solid state, contributing to the stability of the crystal packing. nih.gov

The combination of these diverse non-covalent forces—strong N—H⋯O hydrogen bonds, weaker C—H⋯O interactions, and Cl⋯Cl contacts—dictates the supramolecular assembly of this compound.

Interactive Table: Hydrogen Bond and Close Contact Geometry for this compound

Structure Activity Relationship Sar and Mechanistic Investigations of N 3,4 Dichlorophenyl 3 Oxobutanamide Derivatives in Biological Contexts

Principles of Molecular Design for Biologically Relevant Derivatives

The molecular architecture of N-(3,4-dichlorophenyl)-3-oxobutanamide serves as a foundational template for developing novel therapeutic agents. Its utility lies in its capacity as a synthon for creating more complex molecules, particularly heterocyclic compounds known for their diverse pharmacological activities. nih.govresearchgate.net The primary principle of molecular design involving this compound is molecular hybridization , a strategy that combines the structural features of the parent molecule with other pharmacophores to create hybrid compounds with potentially enhanced affinity, efficacy, and selectivity for biological targets. nih.gov

The core structure, featuring a reactive 1,3-dicarbonyl system and an N-substituted dichlorophenyl ring, is ideal for constructing derivatives such as:

Pyridines and Dihydropyridines: The β-ketoamide structure is a classic component in Hantzsch pyridine (B92270) synthesis and related reactions, allowing for the creation of a wide range of substituted dihydropyridine (B1217469) (DHP) derivatives. biointerfaceresearch.com These are particularly significant in the context of antimycobacterial agents and calcium channel modulators.

Pyrimidines and Imidazoles: The compound can be used to synthesize various other nitrogen-containing heterocycles that are of significant biological interest. nih.gov

Isoxazoles: The 3,4-dichlorophenyl group from the parent compound has been incorporated into isoxazole-stilbene derivatives, demonstrating its utility as a key substituent in developing antifungal agents. nih.gov

The design strategy often focuses on modifying key positions of the resulting heterocyclic scaffold. For instance, in dihydropyridine analogues, the substituents at the C-4 position and the ester or amide groups at the C-3 and C-5 positions are critical determinants of biological activity. The 3,4-dichlorophenyl group itself is a significant feature, as halogenated phenyl rings are known to influence properties like lipophilicity and metabolic stability, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) properties of the final derivative. nih.gov

Elucidation of Molecular Mechanisms Underlying Derivative Efficacy

Mechanistic Studies of Dihydropyridine Analogues in Antimycobacterial Contexts

Tuberculosis remains a major global health issue, necessitating the development of novel drugs with unique mechanisms of action to combat drug-resistant strains. nih.gov Derivatives of this compound, specifically N-aryl-1,4-dihydropyridine-3,5-dicarboxamides, have emerged as a promising class of antimycobacterial agents. ut.ac.ir

In a study of various N-aryl-1,4-dihydropyridine-3,5-dicarboxamides, several compounds demonstrated significant minimum bactericidal concentrations (MBCs) against Mycobacterium smegmatis and BCG (Bacillus Calmette-Guérin). The most potent compounds had complex substitutions at the 4-position of the dihydropyridine ring, highlighting the importance of this position for activity. ut.ac.ir

Table 1: Antimycobacterial Activity of Selected Dihydropyridine Dicarboxamides

Compound4-Position SubstituentMBC against BCG (µg/mL)
N,N-Bisphenyl-4-[1-(4-fluorobenzyl)-2-methylthioimidazole-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide1-(4-fluorobenzyl)-2-methylthioimidazol-5-yl16
N,N-bisphenyl-4-[1-(2-chlorobenzyl)-2-methylthioimidazole-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide1-(2-chlorobenzyl)-2-methylthioimidazol-5-yl32
Isoniazid (Reference)N/A32

Data sourced from a study on N-aryl-1,4-dihydropyridine-3,5-dicarboxamides. ut.ac.ir

Exploration of Derivative Interactions with Biological Targets

The efficacy of any therapeutic agent is contingent upon its interaction with specific biological targets, such as enzymes or receptors. For derivatives of this compound, the target varies depending on the heterocyclic system synthesized.

One of the most well-characterized targets for dihydropyridine derivatives is the L-type voltage-gated calcium channel (LTCC) . biointerfaceresearch.comnih.gov These channels are crucial for regulating cellular functions in the cardiovascular and nervous systems. The interaction involves the DHP molecule binding to a specific receptor site on the α1 subunit of the channel, thereby modulating calcium ion influx. nih.gov

In other contexts, such as antifungal or anticancer activity, the targets are different. For example, antifungal derivatives incorporating the 3,4-dichlorophenyl moiety have been shown to act by disrupting the fungal cell membrane, leading to increased permeability and altered hyphal morphology. nih.gov In the realm of cancer therapeutics, derivatives of related oxobutanamides have been designed to inhibit the proliferation, adhesion, and invasion of cancer cells, with some analogues showing potent activity against human kidney carcinoma cells. nih.gov Molecular docking studies on related acrylate (B77674) derivatives suggest that they can interact with the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization, arresting the cell cycle, and inducing apoptosis. researchgate.net

Mechanistic Insights into Calcium Channel Modulatory Actions of Analogues

Dihydropyridine (DHP) analogues synthesized from precursors like this compound are renowned for their role as L-type calcium channel blockers (CCBs). biointerfaceresearch.com These channels, particularly the Cav1.2 and Cav1.3 isoforms, are vital in cardiovascular function, including the regulation of vascular smooth muscle contraction and cardiac pacemaking. nih.gov By blocking these channels, DHP derivatives reduce the influx of calcium ions into cells, leading to vasodilation and a subsequent decrease in blood pressure. biointerfaceresearch.com

The modulatory action is highly structure-dependent. Key structural features of DHPs that influence their activity include:

The 1,4-Dihydropyridine Ring: This core structure is essential for activity.

Substituents at C-3 and C-5: These are typically ester or, in the case of the derivatives discussed, amide groups. Their nature and size influence binding affinity.

Substituents at C-2 and C-6: Small alkyl groups, like methyl, are generally optimal.

The Aryl Ring at C-4: The substitution pattern on this ring is a critical determinant of antagonist versus agonist activity and potency. The presence of the dichlorophenyl group from the parent molecule would significantly influence the electronic and steric properties at this position.

While most DHPs are channel blockers, some, like Bay K 8644, are calcium channel agonists (activators). This dual potential underscores the subtle structural requirements for specific modulatory effects. researchgate.net Furthermore, while DHPs are considered selective for L-type channels, some have been found to inhibit T-type calcium channels (e.g., Cav3.1, Cav3.2), which are implicated in conditions like neuropathic pain. nih.gov This suggests that DHP derivatives could be developed for a broader range of therapeutic applications beyond cardiovascular disease.

Computational Predictions and Experimental Correlations in Biological Systems

Computational chemistry provides powerful tools for predicting the biological activity of novel compounds and understanding their interactions with targets at a molecular level, thus guiding rational drug design. For derivatives of this compound, these methods can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, calculate geometric and electronic parameters, and model the binding of ligands to their receptor sites. nih.govorientjchem.org

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target. For example, docking studies have been performed to understand how DHP analogues fit into the binding pocket of L-type calcium channels or how potential anticancer derivatives interact with the colchicine-binding site of tubulin. researchgate.net These models help explain why certain substitutions enhance activity while others diminish it.

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be used to determine the structural and electronic properties of molecules, such as bond lengths, bond angles, and vibrational frequencies. nih.govorientjchem.org These calculated parameters can be correlated with experimental data from X-ray crystallography and spectroscopy to validate the computational models. Such studies provide insights into intramolecular and intermolecular interactions, like hydrogen bonding, which are crucial for crystal packing and receptor binding. nih.gov The correlation between these computational predictions and experimental results is essential for validating the models and ensuring their predictive power in the design of new, more effective derivatives.

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analyses

QSAR and SAR are cornerstones of medicinal chemistry that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties or structural features that are critical for efficacy, QSAR models can guide the synthesis of more potent and selective analogues. researchgate.net

For derivatives containing the 3,4-dichlorophenyl group, QSAR studies have successfully been employed. In one study on 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives with antifungal activity, a Hologram QSAR (HQSAR) model was developed. nih.gov This model demonstrated good predictive capability and provided insights into how different structural fragments contribute to the antifungal activity. The analysis revealed that the presence and position of substituents on the stilbene core were critical for potency against the fungus Botrytis cinerea. nih.gov

A typical QSAR study involves several steps:

Data Set Assembly: A series of chemically related compounds with measured biological activity is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, lipophilic properties), are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or genetic function approximation, are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques.

The resulting QSAR equation provides a quantitative framework for predicting the activity of new, unsynthesized compounds. For instance, a QSAR model might indicate that increasing lipophilicity (higher LogP) and adding hydrogen bond acceptors at specific positions will enhance activity. researchgate.net These qualitative insights (SAR) and quantitative predictions (QSAR) are invaluable for optimizing lead compounds and rationally designing the next generation of derivatives based on the this compound scaffold.

Table 2: Key Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorPhysicochemical Property Represented
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, polarity, ability to participate in electrostatic interactions
StericMolar Refractivity (MR), Molecular Weight (MW)Molecular size, volume, and shape; influences receptor fit
LipophilicLogP (Octanol-Water Partition Coefficient)Hydrophobicity; influences membrane permeability and transport
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity

Applications and Emerging Research Directions for N 3,4 Dichlorophenyl 3 Oxobutanamide

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The chemical architecture of N-(3,4-dichlorophenyl)-3-oxobutanamide makes it an ideal starting material for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and other functional materials. The presence of the 1,3-dicarbonyl system allows for a variety of cyclization reactions.

Notably, it is employed in the synthesis of quinoline (B57606) and pyrimidine (B1678525) derivatives. rsc.orgorganic-chemistry.org Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide array of applications. rsc.orgnih.gov The synthesis of quinoline derivatives can be achieved through various methods, often involving the condensation of anilines with β-ketoesters or similar compounds. organic-chemistry.orgnih.govresearchgate.net

Similarly, pyrimidines, which are fundamental components of nucleic acids, also feature prominently in medicinal chemistry. nih.govgrowingscience.com The synthesis of pyrimidine rings often utilizes β-dicarbonyl compounds in condensation reactions with urea (B33335) or amidines. organic-chemistry.orggrowingscience.commdpi.com For instance, the well-known Biginelli reaction provides a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones by reacting a β-ketoester, an aldehyde, and urea. mdpi.commdpi.com this compound can serve as the β-dicarbonyl component in such reactions, leading to the formation of pyrimidine derivatives bearing the 3,4-dichlorophenyl substituent.

The table below illustrates the types of heterocyclic systems that can be synthesized using this compound as a precursor.

Heterocyclic SystemGeneral Synthetic ApproachRole of this compound
Quinolines Friedländer Synthesis and related reactionsProvides the carbonyl and α-methylene carbons for ring formation with an appropriate aniline (B41778) derivative.
Pyrimidines Biginelli Reaction and similar condensationsActs as the 1,3-dicarbonyl component that reacts with an aldehyde and urea/thiourea. mdpi.commdpi.com
Pyrroles Paal-Knorr SynthesisCan be modified to act as a 1,4-dicarbonyl equivalent for condensation with amines.
Pyrazoles Knorr Pyrazole (B372694) SynthesisReacts with hydrazine (B178648) derivatives to form the five-membered pyrazole ring.

Contributions to Organic Synthesis Methodologies

This compound and related acetoacetanilides are valuable tools for developing and refining organic synthesis methodologies, particularly in the realm of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials.

The Biginelli reaction is a prime example of an MCR where acetoacetanilides are frequently used. mdpi.commdpi.com This reaction allows for the rapid assembly of complex dihydropyrimidine (B8664642) scaffolds, which are of significant interest in medicinal chemistry. nih.govmdpi.com The use of this compound in this reaction introduces the dichlorophenyl group into the final molecule, a substituent known to modulate the biological activity of compounds.

The reactivity of the active methylene (B1212753) group (the -CH2- between the two carbonyls) in this compound also makes it a key substrate in Knoevenagel condensation reactions. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, forming a new carbon-carbon double bond. This is often a crucial step in the synthesis of more complex molecules and heterocyclic systems.

The following table summarizes key synthetic methodologies where this compound can be applied.

Synthetic MethodologyDescriptionRole of this compound
Biginelli Reaction A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to form dihydropyrimidines. mdpi.comServes as the β-ketoester component.
Knoevenagel Condensation A reaction between an active methylene compound and a carbonyl group to form a C=C bond.Provides the active methylene group.
Hantzsch Dihydropyridine (B1217469) Synthesis A multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849).Can be used as the β-ketoester component to synthesize substituted dihydropyridines.

Potential in Advanced Materials Science Applications

The structural features of this compound make it an important intermediate in the synthesis of organic pigments. Specifically, it is used as a coupling component in the production of diarylide pigments, also known as azo pigments. dyestuffintermediates.comdyestuffintermediates.comgoogle.com These pigments are widely used in printing inks, plastics, and coatings due to their excellent color strength, lightfastness, and thermal stability. google.comepa.gov

The synthesis of these pigments typically involves a two-step process. First, a primary aromatic amine, such as 3,3'-dichlorobenzidine, is bis-diazotized. This reactive intermediate is then coupled with two equivalents of a coupling component, such as this compound. The resulting molecule is a large, conjugated system that is intensely colored. The specific substituents on the aniline and the coupling component rings fine-tune the final color and properties of the pigment.

The presence of the two chlorine atoms on the phenyl ring of this compound can enhance the stability and insolubility of the resulting pigment, which are desirable properties for many applications.

Pigment ClassSynthetic Role of this compoundResulting PropertiesTypical Applications
Diarylide Yellow Pigments Acts as the coupling component that reacts with a bis-diazotized diamine (e.g., 3,3'-dichlorobenzidine).Good lightfastness, thermal stability, and resistance to solvents. The dichlorophenyl group influences the hue and performance. google.comPrinting inks (especially for packaging), plastics, paints, and coatings. google.comepa.gov
Other Azo Pigments Can be used to create a variety of yellow, orange, or red pigments depending on the diazo component.The final properties are determined by the entire molecular structure of the pigment.Textiles, rubber, and other polymeric materials. wtchem.com

Q & A

Basic: What are the established synthetic routes for N-(3,4-dichlorophenyl)-3-oxobutanamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via a condensation reaction between 3,4-dichloroaniline and ethyl acetoacetate in benzene under reflux for 2 hours, yielding 86% after recrystallization from ethanol . Optimization could involve solvent selection (e.g., benzene vs. greener alternatives), temperature control to minimize side reactions, and catalyst screening (e.g., biodegradable catalysts like PPI under microwave irradiation, as demonstrated for analogous β-keto amides) .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:
X-ray crystallography is definitive for structural elucidation, revealing intermolecular N–H···O and C–H···O hydrogen bonds that stabilize the crystal lattice (space group Pbca, with C–H = 0.95–0.99 Å) . Complement with 1^{1}H and 13^{13}C NMR to verify proton environments (e.g., amide NH at δ ~10 ppm, ketone carbonyl at δ ~200 ppm) and carbon assignments. Note: NMR data for derivatives in (e.g., δ values for CF3_3 groups) can guide spectral interpretation for related analogs .

Basic: How can researchers purify this compound effectively?

Methodological Answer:
Recrystallization from ethanol is standard, yielding colorless crystals with high purity (>99.5% achievable for structurally similar compounds) . For impurities with similar solubility, column chromatography using silica gel and a gradient of ethyl acetate/hexane may be required. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, as applied to linuron metabolites in .

Advanced: How do intermolecular interactions influence the solid-state properties of this compound?

Methodological Answer:
X-ray data (Fig. 2, ) shows N–H···O and C–H···O hydrogen bonds form a 3D network, impacting melting point, solubility, and stability. Computational modeling (e.g., DFT) can predict packing efficiency and compare with experimental lattice parameters. Such analysis is critical for designing co-crystals or improving bioavailability in drug development .

Advanced: How can microwave-assisted synthesis improve the yield or efficiency of β-keto amide derivatives?

Methodological Answer:
Microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances yield by promoting uniform heating. For example, achieved high yields for CF3_3-substituted dihydropyrimidinones using PPI catalyst under microwave conditions. Adapt this protocol by testing power settings (100–300 W) and solvent polarity (e.g., ethanol vs. DMF) for this compound .

Advanced: What experimental approaches resolve contradictions in tautomeric behavior of β-keto amides like this compound?

Methodological Answer:
The keto form dominates in the solid state, as confirmed by X-ray crystallography (C=O bond length ~1.22 Å) . In solution, use 1^{1}H NMR in DMSO-d6_6 to detect enol tautomers via downfield shifts (~12–14 ppm for enolic OH). Variable-temperature NMR and IR spectroscopy (C=O vs. O–H stretches) further clarify tautomeric equilibrium under different conditions.

Advanced: How can degradation pathways of this compound be studied to assess environmental impact?

Methodological Answer:
Design soil/water microcosm studies with LC-MS/MS to track metabolites, as applied to linuron (). Hydrolysis under alkaline conditions may yield 3,4-dichloroaniline, while photodegradation could produce chlorinated byproducts. Compare with EPA guidelines for herbicide persistence, and use TTC/TPF assays () to evaluate microbial toxicity .

Advanced: What structure-activity relationships (SAR) justify the herbicidal activity of this compound analogs?

Methodological Answer:
Chloranocryl (N-(3,4-dichlorophenyl)-2-methylacrylamide), a structural analog, inhibits plant cell division via microtubule disruption. Key SAR features include:

  • Electron-withdrawing substituents (e.g., Cl, CF3_3) on the phenyl ring enhance binding to target enzymes.
  • β-keto/amide groups facilitate hydrogen bonding with biological receptors.
    Validate via molecular docking against α-tubulin and comparative bioassays with linuron ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.